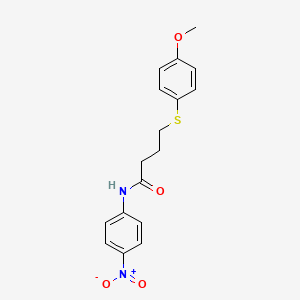
4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of chemical compounds with specific functional groups, such as methoxy, nitrophenyl, and butanamide, have been extensively studied due to their relevance in medicinal chemistry, material science, and organic synthesis. These compounds' structural and electronic characteristics significantly influence their reactivity and physical properties, making them subjects of interest in the development of new chemicals and materials.
Synthesis Analysis
The synthesis of compounds similar to "4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide" often involves multi-step organic reactions, including nucleophilic substitution, amidation, and the introduction of specific functional groups through selective reactions. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated the use of N, N-dimethylformamide (DMF) and sodium hydride (NaH) in forming specific butanamide derivatives with significant biological activities (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and reactivity. Techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses provide detailed insights into the compound's crystal and molecular structure, as seen in studies on related compounds. For instance, the structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one was elucidated using XRPD and DFT, highlighting the importance of these techniques in analyzing similar compounds (Rachida Rahmani et al., 2017).
Wissenschaftliche Forschungsanwendungen
1. Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
A study on S 19812, which shares structural similarity with 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide, reveals its role as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This makes it a promising candidate for treating pain and inflammation, especially in conditions like osteoarthritis (Tordjman et al., 2003).
2. Synthesis and Activity as Lipoxygenase Inhibitors
Research on derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide demonstrates their moderate activity as lipoxygenase inhibitors. This suggests potential applications in inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).
3. Kinetics and Mechanism of Formation and Decomposition
The kinetics and mechanisms of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones, derived from butanamides like this compound, have been studied. This research provides insights into the chemical behavior of these compounds under various conditions (Sedlák et al., 2002).
4. Antimicrobial and Anticancer Activities
A study on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide shows significant antimicrobial and anticancer activities. It also demonstrates a low impact on normal cell lines, making it a potential candidate for therapeutic applications (Sirajuddin et al., 2015).
5. Quantum Chemical Studies in Paint Industry
Quantum chemical studies on structurally similar compounds have been conducted to understand their role in the paint industry. These studies provide insights into the molecular properties and stability of such compounds, which can be crucial for industrial applications (Nghia et al., 2021).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-15-8-10-16(11-9-15)24-12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYKFRADHCFTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)
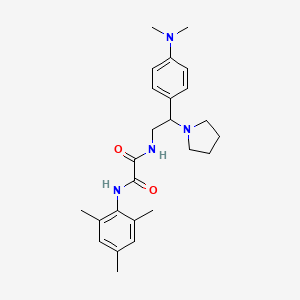

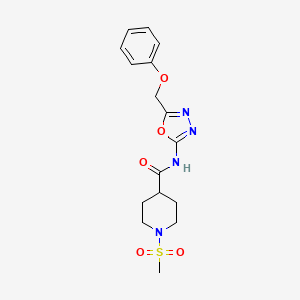


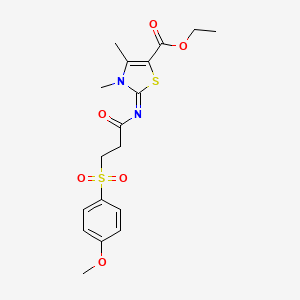
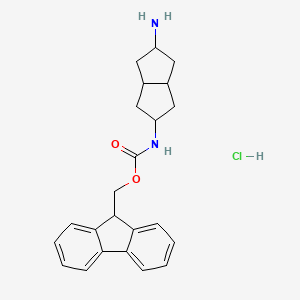
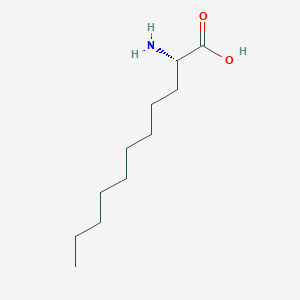

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)